3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2,4-oxadiazole ring fused with a pyrazole ring, both of which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the condensation of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with an appropriate nitrile oxide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl(pyridin-4-yl)methanones: These compounds share a similar pyrazole-oxadiazole core and exhibit comparable biological activities.
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another class of pyrazole derivatives with notable antioxidant and cytotoxic properties.
Uniqueness
3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole stands out due to its unique combination of a pyrazole and oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for a wide range of modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
3-phenyl-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)15-14(11-18-20-15)17-19-16(21-22-17)13-9-5-2-6-10-13/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYJTSSHUAJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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